8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 4-ethylpiperazine substituent at position 8 and a 2-methylbenzyl group at position 7. The purine-dione core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities such as enzyme inhibition (e.g., DPP-4, kinesin spindle proteins) and CNS modulation .
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-4-24-9-11-25(12-10-24)19-21-17-16(18(27)22-20(28)23(17)3)26(19)13-15-8-6-5-7-14(15)2/h5-8H,4,9-13H2,1-3H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADTSUAEFMXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the substituents through nucleophilic substitution and alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the removal of certain functional groups.
Scientific Research Applications
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting specific enzymes or signaling pathways in cancer cells.
Comparison with Similar Compounds
Key Comparative Insights
Position 8 Modifications
- Piperazine vs. Piperidine/Pyrrolidine: The target compound’s 4-ethylpiperazine group introduces a basic nitrogen and moderate lipophilicity, contrasting with linagliptin’s 3-aminopiperidine (enhanced hydrogen bonding) and ZINC06444857’s imidazole-propylamino group (polar interactions) . Hydrophilic groups (e.g., hydroxyethyl in ) improve solubility but may reduce membrane permeability .
Position 7 Modifications
- 2-Methylbenzyl vs. Alkyne/Aromatic Groups :
- The 2-methylbenzyl group in the target compound provides steric bulk and lipophilicity, similar to ZINC06444857’s naphthalenylmethyl (enhanced Eg5 binding) .
- Linagliptin’s butynyl group contributes to metabolic instability under acidic conditions, forming chlorinated byproducts , whereas benzyl groups may favor oxidative metabolism.
Biological Activity
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class of molecules. Its unique structure, characterized by a purine core with various functional groups, suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately 398.46 g/mol. The compound features:
- Purine Core : Essential for biological activity.
- Ethylpiperazine Moiety : Potentially enhances solubility and receptor interaction.
- Methyl and Methylbenzyl Substituents : May influence pharmacokinetics and bioactivity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
- Nucleic Acid Interaction : Potential binding to DNA or RNA may affect gene expression and cellular function.
Biological Activity and Therapeutic Potential
Research indicates that 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 5.0 | |
| NCI-H460 (Lung) | 4.5 | |
| HepG2 (Liver) | 6.0 |
These results indicate its potential as a lead compound for developing anticancer agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest neuroprotective effects in models of neurodegeneration. The compound may exert protective effects against oxidative stress-induced neuronal damage.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxicity of various purine derivatives, including this compound, against multiple cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner.
- Anti-inflammatory Mechanism Study : Research focused on the modulation of NF-kB signaling pathways by the compound showed that it effectively downregulated inflammatory markers in macrophage cultures.
- Neuroprotection Study : In an animal model of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
